

In-Depth Technical Guide to the Chemical Properties and Reactivity of C₆H₇ClO₃

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Compound of Interest

Compound Name: 3-Acetyl-3-chlorodihydrofuran-2(3H)-one

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A Note to the Reader: The chemical formula C₆H₇ClO₃ represents multiple possible isomers. Initial comprehensive searches revealed a significant lack of detailed, publicly available scientific literature for any single, specific isomer with this formula. The information required to generate an in-depth technical guide, including extensive quantitative data, detailed experimental protocols, and established signaling pathways, is not readily available for a specific compound corresponding to C₆H₇ClO₃.

Therefore, this guide will focus on a plausible, representative isomer, 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione, and will present available information on its class of compounds (pyran-2,4-diones) to infer its likely chemical properties and reactivity. It is crucial to note that the data presented is based on structurally similar compounds and should be considered predictive rather than experimentally verified for 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione itself.

Introduction

Substituted 2H-pyran-2,4(3H)-diones are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The introduction of a chlorine atom and a methyl group to the pyran-dione scaffold, as in the case of 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione, is expected to significantly influence its electronic properties, reactivity, and biological interactions. This guide aims to provide a comprehensive overview of the anticipated chemical properties and reactivity of this compound, drawing upon data from related structures.

Chemical Properties

Quantitative data for 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione is not available. The following table summarizes key physicochemical properties of the closely related and well-characterized compound, Dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione), to provide an estimate.

Property	Value (Dehydroacetic Acid)	Reference
Molecular Formula	C8H8O4	[1]
Molecular Weight	168.15 g/mol	[2]
Melting Point	109-111 °C	[1]
Boiling Point	269.9 °C at 760 Torr	[1]
Appearance	Yellow to orange crystalline solid	
Solubility	Soluble in ethanol and acetone; limited solubility in water.	
pKa	Not available	
LogP	Not available	

Spectral Data Interpretation (Predicted for 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione):

- ¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons, a signal for the vinylic proton, and a signal for the proton at the chiral center. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and carbonyl groups.
- ¹³C NMR: The spectrum would display signals for the methyl carbon, the two carbonyl carbons, the two olefinic carbons, and the carbon bearing the chlorine atom. The carbonyl carbons would appear significantly downfield.

- IR Spectroscopy: Characteristic strong absorption bands would be expected for the C=O stretching vibrations of the dione functionality (typically in the range of 1700-1750 cm^{-1}). A C=C stretching vibration for the pyran ring would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of C₆H₇ClO₃. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, with a characteristic M+2 peak.

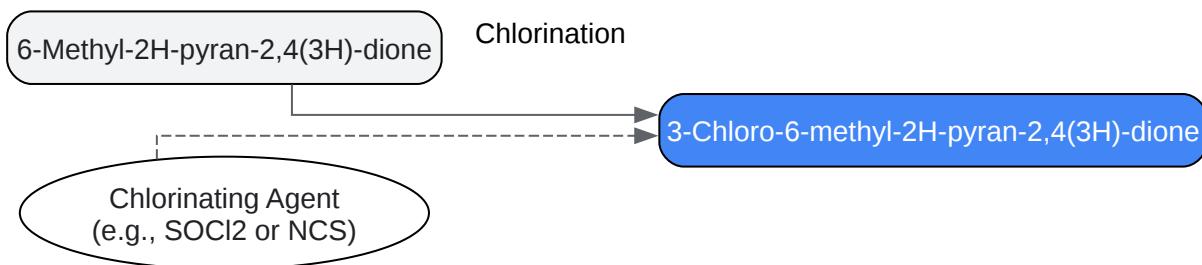
Chemical Reactivity and Stability

The reactivity of 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione is predicted to be governed by the functionalities present in the molecule: the enone system, the dicarbonyl moiety, and the chloro substituent.

- Nucleophilic Attack: The carbonyl carbons are electrophilic and susceptible to nucleophilic attack. The carbon atom bearing the chlorine is also an electrophilic center, potentially undergoing nucleophilic substitution reactions.
- Reactions at the α -Carbon: The carbon atom adjacent to the carbonyl group and the chlorine atom is activated and could participate in various condensation reactions.
- Stability: The compound is expected to be moderately stable. Like dehydroacetic acid, it may be moderately volatile in steam[3]. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place[4].
- Hazardous Reactions: Strong oxidizing agents, strong acids, and strong bases are likely to be incompatible. Heating to decomposition may emit acrid smoke and irritating fumes, including hydrogen chloride gas[3].

Synthesis

A general synthetic route to 3-acyl-6-methyl-pyran-2,4-diones involves the acylation of the corresponding unsubstituted pyran-dione. Subsequent chlorination could potentially introduce the chloro-substituent. A plausible synthetic workflow is outlined below.



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Figure 1. A proposed synthetic workflow for 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for the synthesis of 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione is not available in the reviewed literature. A general procedure for the chlorination of a similar dione structure would involve the following steps:

- **Dissolution:** The starting material, 6-methyl-2H-pyran-2,4(3H)-dione, would be dissolved in a suitable inert solvent (e.g., dichloromethane or chloroform).
- **Addition of Chlorinating Agent:** A chlorinating agent, such as sulfonyl chloride (SO_2Cl_2) or N-chlorosuccinimide (NCS), would be added to the solution, likely at a controlled temperature (e.g., 0 °C to room temperature).
- **Reaction Monitoring:** The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture would be quenched, for example, with an aqueous solution of sodium bicarbonate. The organic layer would be separated, washed, dried over an anhydrous salt (e.g., MgSO_4), and filtered.
- **Purification:** The solvent would be removed under reduced pressure, and the crude product would be purified by a suitable method, such as column chromatography or recrystallization, to yield the pure 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione.

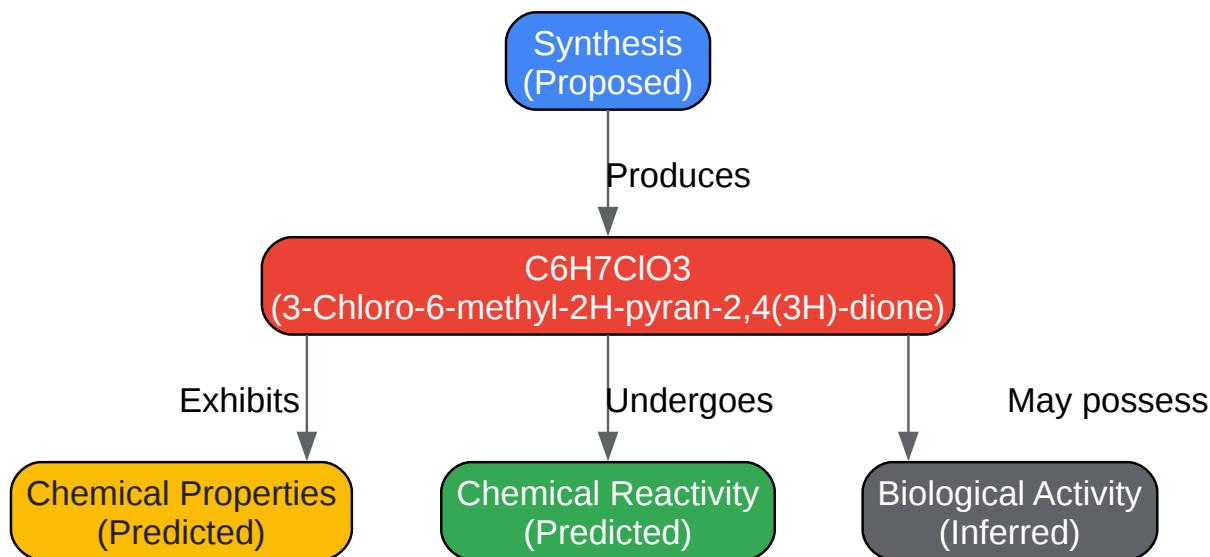
Biological Activity and Toxicology

The biological activity of 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione has not been specifically reported. However, the pyran-2,4-dione scaffold is present in various biologically active compounds. For instance, dehydroacetic acid is used as an antibacterial and antifungal agent[5]. It is plausible that the introduction of a chlorine atom could modulate this activity.

Derivatives of pyran-diones have been investigated for a range of biological effects, including antimicrobial and anticancer properties[5][6]. The specific toxicological profile of 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione is unknown. For handling, standard laboratory safety precautions for chlorinated organic compounds should be followed, including the use of personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area[7].

Conclusion

3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione represents an understudied isomer of the chemical formula C₆H₇ClO₃. While specific experimental data is scarce, its chemical properties and reactivity can be inferred from related pyran-dione structures. The presence of the chloro-substituent and the dione functionality suggests a versatile reactivity profile, making it a potentially interesting target for synthesis and further investigation in medicinal and materials chemistry. Future research is necessary to elucidate the precise chemical and biological characteristics of this compound.



[Click to download full resolution via product page](#)**Figure 2.** Logical relationships of the presented information for C6H7ClO3.**Need Custom Synthesis?**

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